molecular formula C11H13ClN2O3S2 B2690017 5-chloro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-sulfonamide CAS No. 2034509-30-1

5-chloro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-sulfonamide

Cat. No.: B2690017
CAS No.: 2034509-30-1
M. Wt: 320.81
InChI Key: ZUTYYPLVYVADBI-UHFFFAOYSA-N
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Description

5-chloro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-sulfonamide is a synthetic small molecule characterized by a distinct pharmacophore combining a thiophene-sulfonamide moiety with a 3-methylisoxazole group. The sulfonamide functional group is a privileged structure in medicinal chemistry, frequently associated with binding to enzyme active sites and serving as a key scaffold for inhibitors of various biological targets (source) . This compound is of significant interest in early-stage drug discovery and chemical biology research for the development of novel protease or kinase inhibitors. Researchers are exploring its potential as a modulator of protein-protein interactions and enzymatic activity, particularly in the context of intracellular signaling pathways. Its application is primarily focused on hit-to-lead optimization studies, where its structure-activity relationships (SAR) are investigated to enhance potency and selectivity. The compound serves as a valuable chemical tool for probing biological function in areas such as oncology and immunology, providing a foundation for understanding complex disease mechanisms and identifying new therapeutic strategies (source) .

Properties

IUPAC Name

5-chloro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3S2/c1-8-7-9(17-14-8)3-2-6-13-19(15,16)11-5-4-10(12)18-11/h4-5,7,13H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTYYPLVYVADBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCCNS(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-sulfonamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Propyl Chain: The propyl chain can be introduced via alkylation reactions using suitable alkyl halides.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through cyclization reactions involving sulfur-containing precursors.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced via sulfonation reactions using sulfonyl chlorides.

    Chlorination: The chlorine atom can be introduced through chlorination reactions using chlorinating agents such as thionyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound, potentially with additional functional groups.

    Reduction: Reduced derivatives, potentially with the removal of oxygen-containing groups.

    Substitution: Substituted derivatives with different functional groups replacing the original substituents.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential antimicrobial and anticancer properties . Research indicates that derivatives of thiophene and oxazole compounds exhibit significant antibacterial activity against various pathogens, including Gram-positive and Gram-negative bacteria. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MIC) lower than those of standard antibiotics like ampicillin and streptomycin .

Anticancer Activity

Studies have shown that compounds similar to 5-chloro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-sulfonamide can inhibit key enzymes involved in cancer cell proliferation. These compounds may interact with topoisomerase enzymes, which are crucial for DNA replication and repair, thereby exhibiting anticancer effects .

Antimicrobial Activity

Research highlights the compound's potential as an antimicrobial agent . Its derivatives have been reported to inhibit bacterial growth effectively, making them candidates for treating drug-resistant infections. The structure-activity relationship (SAR) studies indicate that modifications to the thiophene and oxazole components can enhance their antimicrobial potency .

Drug Development

The compound is being explored as a building block in the synthesis of new drugs aimed at various therapeutic targets. Its unique chemical structure allows for modifications that can lead to improved efficacy and selectivity against specific biological targets .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeMIC (μg/mL)Reference
Antibacterial5-chloro-N-[3-(3-methyl...0.008 - 0.046ACS Journal
AnticancerThiophene DerivativeIC50 < 0.011PMC Article
AntimicrobialOxazole DerivativeVariableResearchGate

Case Studies

  • Antimicrobial Efficacy : A study published in ACS Journal demonstrated that derivatives of the compound showed superior antibacterial activity compared to traditional antibiotics, indicating its potential as a new class of antimicrobial agents .
  • Cancer Research : In vitro studies have shown that modifications to the thiophene ring can enhance anticancer activity by increasing binding affinity to target enzymes involved in tumor growth .
  • Drug Resistance Mechanisms : Research has focused on how these compounds can inhibit mechanisms underlying antibiotic resistance, providing a pathway for developing new treatments for severe infections .

Mechanism of Action

The mechanism of action of 5-chloro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds Identified :

Begacestat (GSI-953): A thiophene-2-sulfonamide derivative with a 5-chloro substituent and a trifluoromethyl/hydroxymethyl-bearing alkyl chain.

Diflumetorim and Pyrimidifen : Pyrimidinamine-based sulfonamides with chloro and ethoxyethyl substituents, respectively. These are pesticides, demonstrating the role of sulfonamide scaffolds in agrochemistry .

Example 208 (PROTAC) : A pyrrolidine carboxamide containing both oxazole and thiazole groups, synthesized via amide coupling. This underscores the relevance of oxazole in drug design, particularly for targeted protein degradation .

Structural Comparisons :
Parameter Target Compound Begacestat (GSI-953) Diflumetorim Example 208 (PROTAC)
Core Structure Thiophene-2-sulfonamide Thiophene-2-sulfonamide Pyrimidinamine Pyrrolidine carboxamide
Key Substituents 5-Cl, oxazolylpropyl 5-Cl, trifluoroalkyl 5-Cl, difluoromethoxy Oxazole, thiazole
Biological Use Potential therapeutic/agrochemical Alzheimer’s treatment Pesticide PROTAC synthesis
Heterocycle Role Thiophene (electron-rich), oxazole (H-bonding) Thiophene (target engagement) Pyrimidine (planar binding) Oxazole (stability), thiazole (binding)

Pharmacological and Physicochemical Properties

  • Electron Effects : The thiophene core in the target compound and Begacestat provides electron-rich π-systems for target interactions, while pyrimidinamines (e.g., Diflumetorim) offer planar structures for stacking .
  • The oxazole in the target compound vs. thiazole in Example 208: Oxazole’s oxygen atom may reduce metabolic oxidation compared to thiazole’s sulfur, improving stability .

Biological Activity

5-chloro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiophene ring , a sulfonamide group , and a 3-(3-methyl-1,2-oxazol-5-yl)propyl chain. The synthesis typically involves several steps:

  • Formation of the Oxazole Ring : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
  • Attachment of the Propyl Chain : Introduced via alkylation reactions with suitable alkyl halides.
  • Formation of the Thiophene Ring : Synthesized through cyclization involving sulfur-containing precursors.
  • Introduction of the Sulfonamide Group : Accomplished via sulfonation reactions using sulfonyl chlorides.

Antimicrobial Activity

Sulfonamides, including this compound, are known for their antimicrobial properties . Research indicates that derivatives containing sulfonamide moieties exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study showed that related compounds displayed minimum inhibitory concentration (MIC) values significantly lower than 100 μM against various strains including Staphylococcus aureus and Escherichia coli .

CompoundMIC (µM)Bacterial Strain
This compound<100Staphylococcus aureus
Other Sulfonamides<100Escherichia coli

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). Notably, one study reported that compounds with similar structures induced cell cycle arrest and apoptosis in MCF-7 cells, with flow cytometry revealing significant increases in apoptotic markers after treatment .

Mechanism of Action :
The proposed mechanisms include:

  • Inhibition of specific enzymes related to cancer cell proliferation.
  • Induction of apoptosis through pathways involving p53 and apoptotic proteins like Bax and Bcl-2 .

Case Studies

  • Anticancer Efficacy : A series of sulfonamide derivatives were synthesized and evaluated for their anticancer efficacy against various cell lines. The most potent derivative showed an IC50 value significantly lower than standard chemotherapeutics, indicating enhanced efficacy .
    Compound NoIC50 (µM)Cell Line
    90.38 ± 0.14MCF-7
    Sorafenib0.43 ± 0.10MCF-7
  • Antimicrobial Studies : Another study focused on the antimicrobial activity of sulfonamide derivatives, reporting effective inhibition against multiple bacterial strains with MIC values comparable to established antibiotics like ciprofloxacin .

Q & A

Basic: What synthetic methodologies are recommended for preparing this sulfonamide and its intermediates?

Answer:
Key steps involve cyclization and sulfonylation. For the oxazole-propyl intermediate, cyclization using reagents like Lawesson’s reagent (for thiazole/oxazole core formation) is effective, as demonstrated in analogous thiazole-sulfonamide syntheses . Oxidative chlorination (e.g., using Cl₂ or SOCl₂) can introduce the sulfonyl chloride group. Subsequent amidation with 3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine (see building blocks in ) under anhydrous conditions (e.g., DCM with a base like triethylamine) yields the final compound. Purity is enhanced via recrystallization (DMSO/water mixtures) .

Basic: What analytical techniques are critical for structural validation of this compound?

Answer:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry, especially for the oxazole and sulfonamide moieties. Disorder in the oxazole ring can be addressed with restraints and thermal parameter adjustments .
  • Spectroscopy :
    • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., chlorine at thiophene-5, methyl at oxazole-3).
    • HRMS : Validate molecular formula (exact mass: ~334.04 g/mol for C₁₁H₁₂ClN₂O₃S₂).
  • HPLC-PDA : Assess purity (>95% recommended for biological assays) .

Basic: How to design initial biological screening assays for this compound?

Answer:
Adopt a panel-based approach:

  • In vitro cytotoxicity : Test against 60 cancer cell lines (NCI-60 protocol) with dose-response curves (1 nM–100 µM). Include positive controls (e.g., cisplatin) .
  • Enzyme inhibition : Screen against sulfonamide-targeted enzymes (e.g., carbonic anhydrase, COX-2) using fluorometric/colorimetric assays.
  • ADME profiling : Microsomal stability (human liver microsomes), plasma protein binding (equilibrium dialysis), and permeability (Caco-2 assay) .

Advanced: How to resolve crystallographic disorder in the oxazole moiety during structure determination?

Answer:

  • Data collection : Use high-resolution synchrotron data (d < 1 Å) to improve electron density maps.
  • Refinement : Apply SHELXL restraints (DFIX, SIMU) to stabilize bond lengths/angles in the disordered oxazole ring. Partial occupancy modeling may be required for flexible propyl chains .
  • Validation : Check R-factors and electron density residuals (e.g., Fo-Fc maps) to ensure no overfitting .

Advanced: How to address contradictory bioactivity data between in vitro and in vivo models?

Answer:
Contradictions often arise from pharmacokinetic (PK) limitations:

  • Metabolic stability : Perform LC-MS/MS metabolite profiling (human/rodent hepatocytes) to identify unstable motifs (e.g., sulfonamide hydrolysis).
  • Formulation : Improve solubility via co-solvents (e.g., PEG-400) or nanoparticle encapsulation.
  • Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) or cellular thermal shift assays (CETSA) .

Advanced: What strategies optimize structure-activity relationships (SAR) for the oxazole and sulfonamide groups?

Answer:

  • Oxazole modifications : Synthesize analogs with substituents at the 3-methyl position (e.g., ethyl, trifluoromethyl) to assess steric/electronic effects on target binding .
  • Sulfonamide bioisosteres : Replace sulfonamide with phosphonamide or carboxylate groups to compare potency and selectivity .
  • Molecular docking : Use AutoDock Vina with crystal structures (if available) to predict binding modes and guide rational design .

Advanced: How to validate target specificity in kinase inhibition studies?

Answer:

  • Kinase profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) at 1 µM to identify off-target hits.
  • Cellular pathway analysis : RNA-seq or phosphoproteomics post-treatment to map signaling perturbations.
  • CRISPR knockdown : Confirm phenotype rescue in target-knockout cell lines .

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